molecular formula C21H18N4O3S B2959809 2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 922841-79-0

2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No. B2959809
M. Wt: 406.46
InChI Key: ZPSZDPVLGSDNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality 2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Antibacterial Applications : Novel compounds, including thiazolyl pyrazole and benzoxazole derivatives, have been synthesized and characterized for their antibacterial activities. These compounds, with structures similar to the one , show promising antibacterial properties against various bacterial strains (Landage, Thube, & Karale, 2019).
  • Antimicrobial Activity : Schiff bases and their derivatives, synthesized from related chemical frameworks, exhibit significant antimicrobial activity. This indicates the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Biological Evaluation

  • Antiviral and Antimicrobial Potential : Derivatives synthesized from pyrazolo and pyrimidine frameworks, similar to the compound , have shown antiviral and antimicrobial activities. This highlights the potential use of these compounds in treating viral infections and bacterial diseases (Attaby et al., 2006).
  • Chemotherapeutic Agents : Alkoxyphthalimide derivatives of imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one have been explored for their antimicrobial activities, suggesting their potential application as chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011).

Molecular Docking Studies

  • Docking Studies Guided Antimicrobial Activities : Thiazolo-pyrimidine analogues have been synthesized, characterized, and their antimicrobial activities have been guided by docking studies. These studies help in understanding the interaction between the synthesized compounds and bacterial enzymes, providing insights into the development of potent antimicrobial agents (Bhadraiah et al., 2020).

Advanced Applications

  • Imaging Agents for Parkinson's Disease : Research into the synthesis of PET imaging agents, such as HG-10-102-01, for the LRRK2 enzyme in Parkinson's disease, underscores the importance of these chemical frameworks in developing diagnostic tools (Wang et al., 2017).

properties

IUPAC Name

6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-5-3-4-6-17(13)25-19-16(11-22-25)20(27)24-21(23-19)29-12-18(26)14-7-9-15(28-2)10-8-14/h3-11H,12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSZDPVLGSDNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.